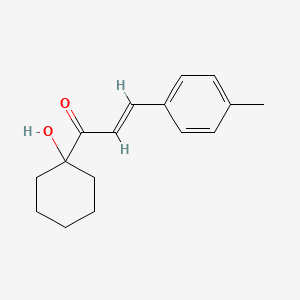
(2E)-1-(1-hydroxycyclohexyl)-3-(4-methylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(1-HYDROXYCYCLOHEXYL)-3-(4-METHYLPHENYL)-2-PROPEN-1-ONE is an organic compound characterized by the presence of a hydroxycyclohexyl group and a methylphenyl group attached to a propenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1-HYDROXYCYCLOHEXYL)-3-(4-METHYLPHENYL)-2-PROPEN-1-ONE typically involves the aldol condensation reaction between 1-hydroxycyclohexanone and 4-methylbenzaldehyde. The reaction is carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions to ensure the formation of the desired (E)-isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality (E)-1-(1-HYDROXYCYCLOHEXYL)-3-(4-METHYLPHENYL)-2-PROPEN-1-ONE.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1-HYDROXYCYCLOHEXYL)-3-(4-METHYLPHENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 1-(1-oxocyclohexyl)-3-(4-methylphenyl)-2-propen-1-one.
Reduction: Formation of 1-(1-hydroxycyclohexyl)-3-(4-methylphenyl)propan-1-ol.
Substitution: Formation of nitro-substituted derivatives on the aromatic ring.
Scientific Research Applications
(E)-1-(1-HYDROXYCYCLOHEXYL)-3-(4-METHYLPHENYL)-2-PROPEN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-1-(1-HYDROXYCYCLOHEXYL)-3-(4-METHYLPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Hydroxycyclohexyl)-3-phenyl-2-propen-1-one
- 1-(1-Hydroxycyclohexyl)-3-(4-chlorophenyl)-2-propen-1-one
- 1-(1-Hydroxycyclohexyl)-3-(4-methoxyphenyl)-2-propen-1-one
Uniqueness
(E)-1-(1-HYDROXYCYCLOHEXYL)-3-(4-METHYLPHENYL)-2-PROPEN-1-ONE is unique due to the presence of the hydroxycyclohexyl group and the specific substitution pattern on the aromatic ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H20O2 |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
(E)-1-(1-hydroxycyclohexyl)-3-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H20O2/c1-13-5-7-14(8-6-13)9-10-15(17)16(18)11-3-2-4-12-16/h5-10,18H,2-4,11-12H2,1H3/b10-9+ |
InChI Key |
YOXUWHOVKSJEOP-MDZDMXLPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2(CCCCC2)O |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2(CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















